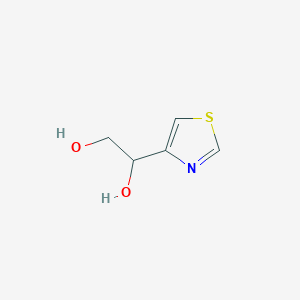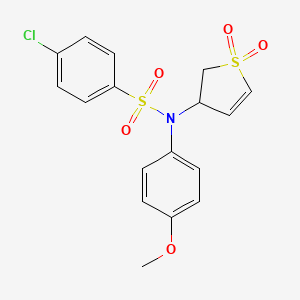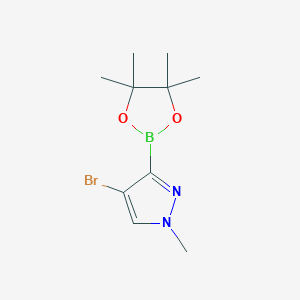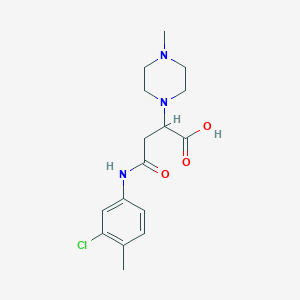
2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of a trifluoromethyl group at position 6, a methoxy group at position 4, and a chlorine atom at position 2 makes this compound unique and of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mecanismo De Acción
Target of Action
Trifluoromethylpyridines, a related group of compounds, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines and their derivatives have been found to impact various biochemical pathways in their applications as agrochemicals and pharmaceuticals .
Result of Action
Related compounds, such as trifluoromethylpyridines, have been found to have significant biological activities in their applications as agrochemicals and pharmaceuticals .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups present in the pyrimidine molecule .
Cellular Effects
Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives can have different effects at different dosages .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that pyrimidine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with trifluoromethylating agents. The reaction conditions often include the use of bases such as potassium tert-butoxide and solvents like N-methylpyrrolidone .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and scale up production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Potassium tert-butoxide, sodium hydride
Solvents: N-methylpyrrolidone, dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methoxy group, resulting in different chemical and biological properties.
2-Chloro-4-methoxypyrimidine: Lacks the trifluoromethyl group, which significantly alters its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Another closely related compound with different substitution patterns, leading to varied uses in agrochemicals and pharmaceuticals.
Uniqueness
The unique combination of the trifluoromethyl, methoxy, and chlorine substituents in 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine imparts distinct chemical and biological properties that make it valuable for diverse applications. Its enhanced lipophilicity and reactivity compared to similar compounds contribute to its potential as a versatile building block in synthetic chemistry and drug development .
Propiedades
IUPAC Name |
2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJNQGZYEYYRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402551-64-7 |
Source


|
| Record name | 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B2747181.png)



![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2747187.png)
![2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2747189.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2747190.png)
![2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide](/img/structure/B2747191.png)


